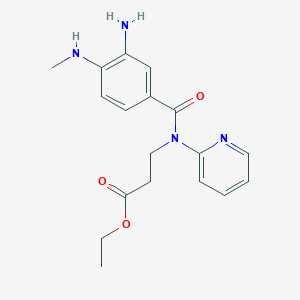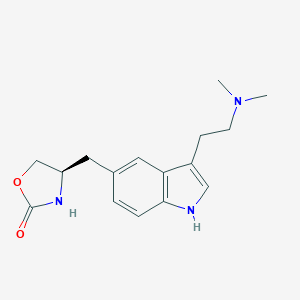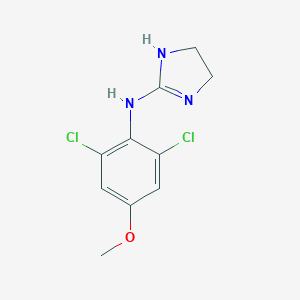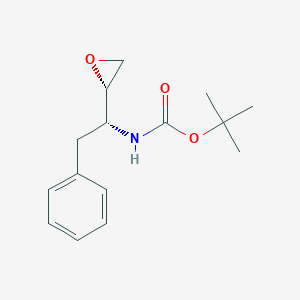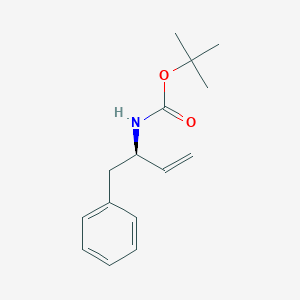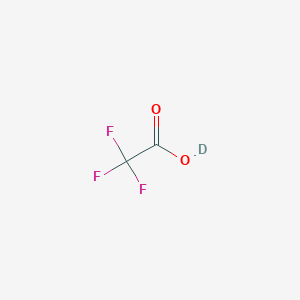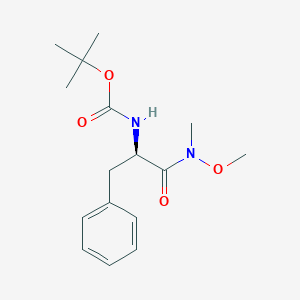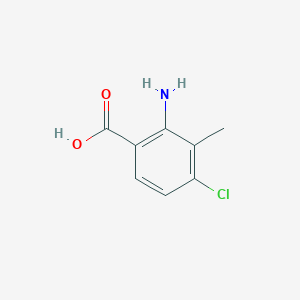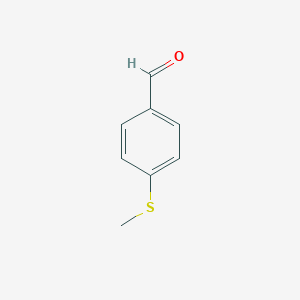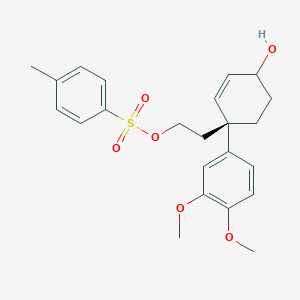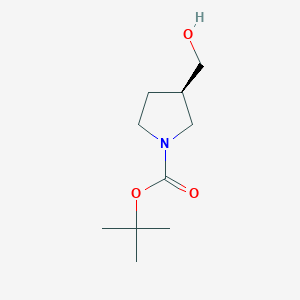
2,3,5,6-Tetrachloroaniline
Übersicht
Beschreibung
2,3,5,6-Tetrachloroaniline is an organic compound with the molecular formula C6H3Cl4N. It is a chlorinated derivative of aniline, characterized by the presence of four chlorine atoms attached to the benzene ring. This compound is primarily used as an intermediate in the synthesis of various agrochemicals, dyes, and pharmaceuticals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,3,5,6-Tetrachloroaniline can be synthesized through several methods, including:
-
Chlorination of Aniline: : Aniline is subjected to chlorination using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2,3,5, and 6 positions on the benzene ring .
-
Nitration and Reduction: : Another method involves the nitration of 1,2,4,5-tetrachlorobenzene to form 2,3,5,6-tetrachloronitrobenzene, followed by reduction using a reducing agent such as iron powder or tin and hydrochloric acid to yield this compound .
Industrial Production Methods
In industrial settings, the chlorination of aniline is the preferred method due to its cost-effectiveness and scalability. The process involves the continuous feeding of aniline and chlorine gas into a reactor, with ferric chloride as the catalyst. The reaction mixture is then subjected to purification steps to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
2,3,5,6-Tetrachloroaniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the benzene ring can be replaced by nucleophiles such as hydroxide ions, amines, or thiols under appropriate conditions.
Reduction: Reduction of this compound can lead to the formation of partially or fully dechlorinated aniline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in solvents like ethanol or water.
Oxidation: Potassium permanganate, hydrogen peroxide, or other oxidizing agents in acidic or basic media.
Reduction: Iron powder, tin and hydrochloric acid, or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Substituted aniline derivatives.
Oxidation: Quinones or other oxidized products.
Reduction: Dechlorinated aniline derivatives.
Wissenschaftliche Forschungsanwendungen
2,3,5,6-Tetrachloroaniline has several applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 2,3,5,6-tetrachloroaniline involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or modulator of specific enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways, affecting the synthesis or degradation of key biomolecules .
Vergleich Mit ähnlichen Verbindungen
2,3,5,6-Tetrachloroaniline can be compared with other chlorinated aniline derivatives, such as:
2,4,6-Trichloroaniline: Contains three chlorine atoms and is used in the synthesis of dyes and agrochemicals.
2,3,4,5-Tetrachloroaniline: Another tetrachlorinated derivative with different substitution patterns, leading to variations in reactivity and applications.
Pentachloroaniline: Contains five chlorine atoms and is used in the production of certain pesticides.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specific applications in various fields .
Eigenschaften
IUPAC Name |
2,3,5,6-tetrachloroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl4N/c7-2-1-3(8)5(10)6(11)4(2)9/h1H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTDHEFNWWHSXSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2022208 | |
| Record name | 2,3,5,6-Tetrachloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3481-20-7 | |
| Record name | 2,3,5,6-Tetrachloroaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3481-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,5,6-Tetrachloroaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003481207 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3481-20-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29028 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3,5,6-Tetrachloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,5,6-tetrachloroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.421 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3,5,6-TETRACHLOROANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48A7XFF90T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the environmental concerns associated with 2,3,5,6-Tetrachloroaniline?
A: this compound is a degradation product of pentachloronitrobenzene (PCNB), a fungicide. [] Studies have shown its persistence in anaerobic environments like contaminated sediments, where it can undergo further reductive dechlorination by microorganisms. [] This process raises concerns about its potential accumulation and long-term effects in the environment, as well as the formation of potentially more toxic daughter compounds.
Q2: How do laboratory microcosm studies contribute to understanding the toxicity of this compound?
A: Microcosm studies using mixed-flask systems have been employed to assess the ecotoxicological effects of this compound. [] Researchers observed changes in ecosystem-level variables, such as pH and dissolved oxygen levels, to determine acute and chronic toxicity. [] These studies offer a more holistic view of the compound's impact on ecosystems compared to single-species toxicity tests.
Q3: Is this compound more or less toxic than its parent compound, PCNB, in specific organisms?
A: While both compounds exhibit toxicity, research indicates that this compound is generally less toxic than its parent compound, PCNB. [] This difference in toxicity was observed in microcosm tests, which demonstrated that while the relative toxicities of the compounds were similar to single-species tests, the range between the most and least toxic was significantly smaller. []
Q4: How is this compound metabolized in biological systems?
A: Research shows that under methanogenic conditions, this compound undergoes sequential dechlorination by microorganisms. [] This process involves the removal of chlorine atoms from the molecule, leading to the formation of less chlorinated aniline derivatives such as 2,3,4,5- and 2,3,5-trichloroaniline, and eventually 3- and 4-chloroaniline. []
Q5: Can the structure of this compound be modified to influence its properties and potential applications?
A: Research suggests that structural modifications of this compound can influence its properties. For instance, enzymatic polymerization of this compound with chloroperoxidase from Caldariomyces fumago can yield semiconducting polymers. [, ] Furthermore, doping these polymers with different dopants, such as (1S)-(+)-10-camphorsulfonic acid or 2-acrylamido-2-methyl-1-propanesulfonic acid, can further enhance their conductivity, potentially opening up new applications in materials science. []
Q6: How is this compound detected and quantified in environmental or biological samples?
A: Analytical methods for detecting this compound and its metabolites in water and fish samples have been developed. [] These methods typically involve extraction of the compound from the sample matrix using a solvent like hexane, followed by analysis using techniques like high-resolution capillary gas chromatography coupled with flame ionization detection (HRGC-FID). []
Q7: Are there any known bacteria capable of degrading this compound?
A: Yes, Desulfitobacterium frappieri strain PCP-1, an anaerobic bacterium, has demonstrated the ability to dechlorinate this compound. [] This bacterium exhibits a broad spectrum of activity against various organochlorine pollutants and can remove chlorine atoms from compounds containing amino or methoxy groups, as well as heterocycles containing nitrogen. []
Q8: Has the structure and vibrational properties of this compound been studied?
A: Yes, research has been conducted on the structural stability, NH2 inversion, and vibrational assignments of this compound. [] These studies provide valuable insights into the molecule's physical and chemical properties.
Q9: What is the role of dihydrogen bonding in the reactions of trimethylamine alane with this compound?
A: Studies have investigated the proton-transfer and H2-elimination reactions of trimethylamine alane with various compounds, including this compound. [] These reactions involve the formation of dihydrogen-bonded intermediates, which play a crucial role in determining the reaction pathway and product formation. [] This research highlights the importance of understanding molecular interactions in predicting the fate and transformation of this compound in chemical and biological systems.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(1H-Benzo[d][1,2,3]triazol-1-yl)-2-(((benzyloxy)carbonyl)amino)acetic acid](/img/structure/B43052.png)
